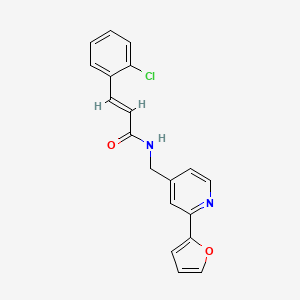
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide, also known as CFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA is a synthetic compound that belongs to the family of acrylamide derivatives. It has been found to exhibit potent biological activity against a wide range of diseases, including cancer, inflammation, and autoimmune disorders. In
Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
Research on acrylamide derivatives, such as N-hydroxymethyl acrylamide, has focused on determining solubility in various solvents and understanding their dissolution enthalpy and entropy. These studies provide essential data for pharmaceutical formulation and industrial processes, highlighting the importance of understanding the physical chemistry of these compounds (Li, Li, & Chen, 2016).
Synthesis and Biological Evaluation
The synthesis and evaluation of heterocyclic compounds, including those related to acrylamides, have been explored for their antibacterial and anticancer properties. For instance, the synthesis of new 2-chloro-3-hetarylquinolines, through reactions involving acrylamide derivatives, demonstrates the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Bondock & Gieman, 2015).
Cytotoxicity and Chemical Libraries
Focused library development of 2-phenylacrylamides has been conducted to identify compounds with broad-spectrum cytotoxic activity against cancer cell lines. This approach underlines the relevance of acrylamide derivatives in oncology research, where compound libraries are screened for new anticancer agents (Tarleton et al., 2013).
Anti-inflammatory and Antibacterial Agents
Microwave-assisted synthesis of novel pyrazoline derivatives, including furan and pyridinyl groups, has shown significant in vivo anti-inflammatory and in vitro antibacterial activity. These studies illustrate the potential of acrylamide derivatives in developing new drugs for treating inflammation and bacterial infections (Ravula et al., 2016).
Heat-induced Food Contaminants
Investigations into heat-induced contaminants in food, such as acrylamide, highlight the importance of monitoring and understanding the formation of these compounds during food processing. This research is crucial for food safety and public health, as it helps in developing strategies to minimize exposure to potentially harmful compounds (Wenzl, Lachenmeier, & Gökmen, 2007).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-12H,13H2,(H,22,23)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRQIRJLCUBJS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

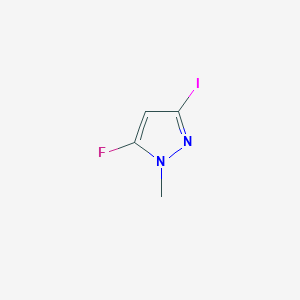

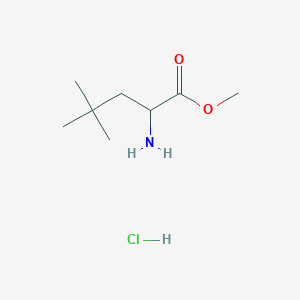

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)

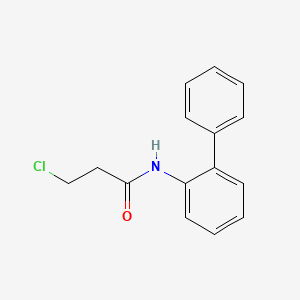
![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

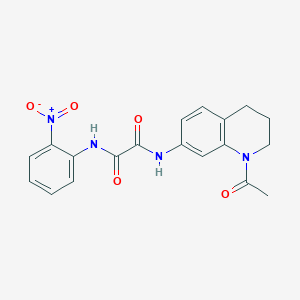

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)
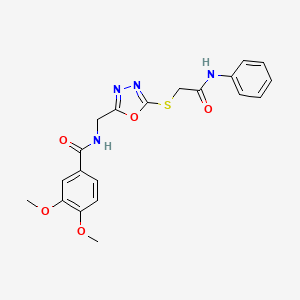
![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)